molecular formula C12H18ClNO2 B1431759 Methyl 4-(benzylamino)butanoate hydrochloride CAS No. 60169-40-6

Methyl 4-(benzylamino)butanoate hydrochloride

Cat. No.: B1431759
CAS No.: 60169-40-6
M. Wt: 243.73 g/mol
InChI Key: KRNXSUDEQGNMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(benzylamino)butanoate hydrochloride (CAS 60169-40-6) is a synthetic organic compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 . It is supplied as a hydrochloride salt to enhance stability. This compound serves primarily as a versatile chemical building block in medicinal chemistry and pharmaceutical research. Its structure, featuring both an ester and a secondary amine functional group, makes it a valuable intermediate in the synthesis of more complex molecules. For instance, derivatives of 4-aminobutanoate esters are frequently utilized in the design and synthesis of potential enzyme inhibitors . Researchers employ such compounds as key precursors in multi-step synthetic routes, including multicomponent reactions, to generate diverse chemical libraries for biological screening . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

methyl 4-(benzylamino)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-15-12(14)8-5-9-13-10-11-6-3-2-4-7-11;/h2-4,6-7,13H,5,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNXSUDEQGNMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Review of synthetic routes for N-benzylated amino acid esters

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Selectivity, Stereoretention, and Scale

Executive Summary

The N-benzylation of amino acid esters is a pivotal transformation in medicinal chemistry, serving as a gateway to peptidomimetics, chiral auxiliaries, and prodrugs. While theoretically simple, the reaction presents two critical failure modes: over-alkylation (formation of quaternary ammonium salts) and racemization of the


-center.

This guide moves beyond generic textbook procedures to provide a robust, field-proven framework. We prioritize Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the "Gold Standard" for its kinetic selectivity and mildness, while rigorously defining the narrow operational window required to maintain enantiopurity.

Part 1: Strategic Considerations

Before initiating synthesis, the route must be selected based on the substrate's sensitivity and the target's requirements.

Chemoselectivity (Mono- vs. Bis-alkylation)
  • The Challenge: Secondary amines (mono-benzyl) are more nucleophilic than primary amines due to inductive donation. In direct alkylation with benzyl halides, the reaction accelerates after the first addition, leading to mixtures of mono- and bis-benzylated products.

  • The Solution: Reductive amination avoids this by forming a discrete imine intermediate (Mono-N) which is then reduced.[1] The steric bulk of the resulting secondary amine retards the formation of a second imine, naturally stopping the reaction at the mono-stage.

Stereochemical Integrity (The -Center)
  • The Risk: Amino acid esters possess an acidic

    
    -proton (
    
    
    
    ). Strong bases required for direct alkylation can deprotonate this center, leading to an achiral enolate and subsequent racemization.
  • The Control: Acidic or buffered conditions (pH 5–6) used in reductive amination suppress enolization, preserving the chiral information.

Part 2: The Gold Standard – Reductive Amination

Reagent of Choice: Sodium Triacetoxyborohydride,


 (STAB).[2]
Why STAB?

Unlike Sodium Borohydride (


), which reduces aldehydes and ketones indiscriminately, STAB is an imine-selective  reducing agent. It reacts negligible with the aldehyde starting material but rapidly reduces the protonated iminium ion. This "kinetic discrimination" allows for a one-pot procedure without the need to pre-form and isolate the imine.[3]
Mechanism of Action

The reaction proceeds through a "Proton Shuttle" mechanism where the acetoxy ligands facilitate hydride transfer specifically to the protonated imine.

ReductiveAmination cluster_0 Critical Control Point Start Amino Acid Ester (R-NH2) Imine Hemiaminal / Imine Intermediate Start->Imine + Aldehyde - H2O Aldehyde Benzaldehyde (Ph-CHO) Aldehyde->Imine Iminium Protonated Iminium Ion (C=N+) Imine->Iminium + AcOH (pH 5-6) Product N-Benzyl Amino Ester (Secondary Amine) Iminium->Product + NaBH(OAc)3 Hydride Transfer Note STAB reduces this species fastest, preventing side reactions. Note->Iminium

Validated Protocol: N-Benzylation of L-Phenylalanine Methyl Ester

Substrate: L-Phenylalanine Methyl Ester Hydrochloride. Reagents: Benzaldehyde (1.1 eq),


 (1.0 eq), 

(1.4 eq), AcOH (Cat.), DCE (Solvent).

Step-by-Step Methodology:

  • Free-Basing (In-Situ):

    • Suspend L-Phe-OMe·HCl (10 mmol) in 1,2-Dichloroethane (DCE, 40 mL).

    • Add Triethylamine (

      
      , 10 mmol) dropwise.
      
    • Scientific Insight: The amine must be free to attack the carbonyl. However, excess

      
       can decompose STAB. Stoichiometric addition is critical.
      
  • Imine Formation:

    • Add Benzaldehyde (11 mmol, 1.1 eq).

    • Add Glacial Acetic Acid (0.5 mL).

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The solution often clears as the imine forms. The AcOH buffers the system to pH ~5, optimizing imine formation.

  • Selective Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress exotherms).

    • Add

      
       (14 mmol, 1.4 eq) in 3 portions over 15 minutes.
      
    • Allow to warm to RT and stir for 2–4 hours.

    • Monitoring: TLC (EtOAc/Hex) should show disappearance of the imine (often a distinct spot from aldehyde).

  • Quench & Workup:

    • Quench with Saturated Aqueous

      
       (gas evolution will occur).
      
    • Extract with DCM (

      
      ).
      
    • Wash organics with Brine, dry over

      
      .
      
  • Purification:

    • Flash chromatography is usually required to remove benzyl alcohol (reduction byproduct) and any trace bis-benzylated material.

Part 3: Alternative Route – Direct Alkylation

While generally inferior for mono-alkylation, this route is necessary when the aldehyde is unstable or unavailable.[4]

The Risk: Racemization via the "Self-Regeneration of Stereocenters" mechanism (SRS) is high if strong bases (


, 

) are used.

Optimized Conditions (Finkelstein Modification):

  • Reagents: Benzyl Bromide (1.0 eq),

    
     (0.5 eq - deficiency strategy), DMF or 
    
    
    
    .
  • Protocol:

    • Use a slight excess of the amino acid ester (1.2 eq) relative to the benzyl bromide.

    • Use mild inorganic base (

      
       or 
      
      
      
      ) rather than organic bases.
    • Keep temperature low (0°C to RT).

    • Why? Keeping the alkylating agent limiting prevents over-alkylation. The mild base is insufficient to deprotonate the

      
      -carbon but sufficient to scavenge the HBr byproduct.
      

Part 4: Comparative Data & Troubleshooting

Method Selection Matrix
FeatureReductive Amination (STAB)Direct Alkylation (Bn-Br)
Mono-Selectivity High (>95%) Low (often 60:40 Mono:Bis)
Racemization Risk Negligible Moderate to High
Reagent Stability Moisture Sensitive (STAB)Stable (Bn-Br)
Atom Economy Moderate (Boron waste)High
Primary Use Case Standard Synthesis Unstable Aldehydes / Steric Bulk
Troubleshooting Common Failure Modes
SymptomRoot CauseCorrective Action
Low Conversion Iminium ion not forming.Ensure AA ester salt is neutralized (

). Add molecular sieves to remove water (drives equilibrium).
Racemization pH too high (basic).Reduce

. Ensure AcOH is present. Switch from Direct Alkylation to Reductive Amination.[1][5]
Gel Formation Boron-Amine complexes.Quench with aqueous tartaric acid or citric acid instead of

to break up boron chelates.
Bis-Alkylation Reaction running too long/hot.In Direct Alkylation: Use excess amine. In Reductive Amination: This is rare; check stoichiometry.

Part 5: Emerging Technologies (Green Chemistry)

Hydrogen Borrowing (Ruthenium Catalysis): Recent advances utilize Ruthenium catalysts (e.g., Shvo's catalyst) to couple alcohols directly with amines.

  • Mechanism: The catalyst dehydrogenates the benzyl alcohol to the aldehyde (generating Ru-H), the imine forms, and the catalyst transfers the hydrogen back to reduce the imine.

  • Benefit: Water is the only byproduct.[4]

  • Status: Currently scalable but requires expensive catalysts compared to the STAB route.

References

  • Abdel-Magid, A. F., et al. (1996).[1][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link][5]

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. [Link]
    
  • Hamid, M. H., et al. (2007). "Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology." Journal of the American Chemical Society. [Link]

  • Gribble, G. W. (1998). "Sodium triacetoxyborohydride."[1][2][3][5][7][8] Encyclopedia of Reagents for Organic Synthesis. [Link]

Sources

Methodological & Application

Analytical methods for quantification of Methyl 4-(benzylamino)butanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of Methyl 4-(benzylamino)butanoate Hydrochloride

Executive Summary

This compound (CAS: Analogous to 55477-96-4 free base) is a critical synthetic intermediate, often utilized in the production of GABA analogs and pharmaceutical precursors like Olopatadine. Its structure comprises a secondary amine, a benzyl chromophore, and a labile methyl ester.

Analytical Challenges:

  • Stability: As a

    
    -amino ester, the molecule is prone to two primary degradation pathways: hydrolysis to the free acid and intramolecular cyclization to N-benzylpyrrolidin-2-one (lactamization) under neutral/basic conditions.
    
  • Polarity: The hydrochloride salt is highly polar, yet the benzyl group imparts significant hydrophobicity, requiring a balanced Reversed-Phase (RP) method.

  • Silanol Interactions: The secondary amine can interact with residual silanols on silica columns, leading to peak tailing.

This guide details a robust RP-HPLC-UV protocol designed to quantify the parent molecule while resolving its critical degradants.

Chemical Context & Degradation Pathways

Understanding the analyte's behavior is prerequisite to method design. The following diagram illustrates the critical stability profile that the analytical method must monitor.

G Figure 1: Critical degradation pathways determining chromatographic selectivity requirements. Analyte Methyl 4-(benzylamino)butanoate (Analyte) Acid 4-(benzylamino)butanoic acid (Hydrolysis Impurity) Analyte->Acid Hydrolysis (pH < 4 or > 9) Lactam N-benzylpyrrolidin-2-one (Cyclization Impurity) Analyte->Lactam Cyclization (pH > 7, Heat)

Primary Protocol: RP-HPLC with UV Detection

This method utilizes an acidic mobile phase to maintain the amine in its protonated state (


), preventing cyclization during the run and minimizing silanol interactions.
Instrumentation & Conditions
ParameterSpecificationRationale
Column C18, End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 3.5 µmEnd-capping reduces peak tailing caused by the secondary amine.
Mobile Phase A 0.1% v/v Phosphoric Acid in Water (pH ~2.5)Low pH suppresses silanol ionization and prevents on-column ester hydrolysis.
Mobile Phase B Acetonitrile (HPLC Grade)Provides elution strength for the hydrophobic benzyl group.
Flow Rate 1.0 mL/minStandard flow for optimal backpressure and resolution.
Column Temp 30°CControlled temperature ensures retention time reproducibility.
Detection UV @ 215 nm (primary) and 254 nm (secondary)215 nm detects the ester/amine backbone; 254 nm is specific to the benzyl ring.
Injection Vol 10 µLStandard volume; adjust based on concentration.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
2.0955Hold (elute salts)
12.04060Linear Gradient
15.01090Wash
17.0955Re-equilibration
Standard & Sample Preparation

Caution: Do not use pure methanol as a diluent if the sample is left standing for long periods, as transesterification can occur.

  • Diluent: Prepare a 50:50 mixture of Water:Acetonitrile with 0.1% Formic Acid. The acid stabilizes the salt form.

  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of Methyl 4-(benzylamino)butanoate HCl into a 25 mL volumetric flask. Dissolve in Diluent.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10.0 mL with Diluent.

  • System Suitability Solution: Spike the Working Standard with 1% N-benzylpyrrolidin-2-one (if available) or expose a small aliquot of the standard to 0.1 N NaOH for 10 minutes, then neutralize, to generate the degradation markers in situ.

Method Validation & Performance Criteria

To ensure the method is "self-validating" (Trustworthiness), the following acceptance criteria must be met before routine use.

System Suitability Testing (SST)
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak. (High tailing indicates secondary interactions; add 5mM Triethylamine to MP A if this fails).
  • Resolution (

    
    ): 
    
    
    
    between the Analyte and the Lactam impurity.
  • Precision: RSD

    
     for retention time and 
    
    
    
    for area (n=6 injections).
Linearity & Range
  • Range: 0.05 mg/mL to 0.15 mg/mL (50% to 150% of target).

  • Acceptance:

    
    .
    

Troubleshooting & "Expert Insights"

Issue: Peak Splitting or Shoulder

  • Cause: Sample solvent mismatch.[1] If the sample is dissolved in 100% ACN and injected into a 95% Water mobile phase, the analyte may precipitate or experience "solvent wash-through."

  • Fix: Match the sample diluent to the starting mobile phase conditions (95:5 Water:ACN).

Issue: Rising Baseline at 215 nm

  • Cause: Acetonitrile absorbance or refractive index effects at low wavelengths.

  • Fix: Use "Far UV" grade Acetonitrile or switch to Methanol (if transesterification is controlled) and detect at 254 nm, though sensitivity will decrease.

Issue: "Ghost" Peak appearing later in the run

  • Cause: Late-eluting benzylamine (starting material). Benzylamine is highly polar but can retain on C18 via the phenyl ring if the ion-pairing is strong.

  • Fix: Ensure the gradient wash step (90% B) is long enough to clear the column.

Alternative Method: HILIC (For Polar Impurities)

If the hydrolysis product (4-(benzylamino)butanoic acid) is the critical quality attribute (CQA) and elutes in the void volume of the RP method, use Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Column: Bare Silica or Zwitterionic (e.g., Merck SeQuant ZIC-HILIC).

  • Mobile Phase: 80% Acetonitrile / 20% Ammonium Acetate Buffer (10mM, pH 4.5).

  • Mechanism: The polar acid and salt will retain strongly, eluting after the non-polar impurities.

Analytical Workflow Diagram

Workflow Figure 2: Step-by-step analytical workflow for routine quantification. cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh ~25mg Sample Dissolve Dissolve in Acidic Diluent (50:50 H2O:ACN + 0.1% FA) Weigh->Dissolve Filter Filter (0.22 µm PVDF) Dissolve->Filter Inject Inject 10 µL Filter->Inject Separate Gradient Elution (C18, pH 2.5) Inject->Separate Detect UV Detection (215 nm / 254 nm) Separate->Detect CheckSST Check SST (Tailing < 1.5) Detect->CheckSST Quant Quantify vs Standard CheckSST->Quant

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard guidance for system suitability and column parameters).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for pH control in amine analysis).
  • PubChem. (n.d.). Methyl 4-(benzylamino)butanoate Compound Summary. (Used for structural confirmation and lipophilicity estimation). Retrieved from [Link]

Sources

Application Note: High-Throughput Screening Assays for Butanoate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Butanoate (butyrate) and its derivatives occupy a unique dual-pharmacology niche: they act as Histone Deacetylase (HDAC) inhibitors (epigenetic modulators) and ligands for Free Fatty Acid Receptors (FFAR2/GPR43 and FFAR3/GPR41). Consequently, high-throughput screening (HTS) for butanoate compounds requires a bifurcated strategy.

This guide details protocols for two distinct screening architectures:

  • Biochemical Screening: Targeting HDAC enzymatic inhibition using fluorogenic substrates.

  • Cell-Based Screening: Targeting GPCR activation (FFAR2) using calcium mobilization assays.

Critical Technical Challenge: Native butyrate has low potency (mM range) and high volatility. HTS campaigns aim to identify synthetic analogs (e.g., prodrugs, bioisosteres) with


M or nM potency while mitigating pH-induced false positives.

Dual-Path Screening Strategy

The following logic flow illustrates how to segregate hits based on mechanism of action (MOA).

Butanoate_Screening_Strategy Start Compound Library (Butanoate Analogs) Primary_Biochem Primary Screen: Biochemical HDAC Inhibition (Fluorogenic) Start->Primary_Biochem Path A: Epigenetic Primary_Cell Primary Screen: Cell-Based FFAR2 Activation (Ca2+ Flux) Start->Primary_Cell Path B: Immunology/Metabolism Hit_HDAC Hit: HDAC Inhibitor Primary_Biochem->Hit_HDAC >50% Inhibition Hit_GPCR Hit: FFAR2 Agonist Primary_Cell->Hit_GPCR >30% Activation Counter_Screen Counter Screen: Cytotoxicity (ATP/MTT) Hit_HDAC->Counter_Screen Hit_GPCR->Counter_Screen Validation Hit Validation: Western Blot (Ac-H3) or cAMP Counter_Screen->Validation Non-toxic Hits

Figure 1: Decision tree for categorizing butanoate analogs by pharmacological target.

Protocol A: Biochemical HTS for HDAC Inhibition

This assay uses a fluorogenic substrate (Boc-Lys(Ac)-AMC). HDACs remove the acetyl group, sensitizing the substrate to a developer enzyme (trypsin) that releases the fluorescent AMC fluorophore.

Assay Principle[1]
  • Reaction: Substrate-Ac

    
     Substrate + Acetate
    
  • Development: Substrate

    
     AMC (Fluorescent)
    
  • Inhibition: Butanoate analogs block step 1, preventing fluorescence.

Materials & Reagents
ComponentSpecificationNotes
Enzyme HeLa Nuclear Extract or Recombinant HDAC1/3Nuclear extract is cheaper; Recombinant is more specific.
Substrate Boc-Lys(Ac)-AMC (50

M stock)

is typically ~10-20

M.
Buffer 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

Critical: No DTT in substrate buffer (interferes with some developers).
Positive Control Sodium Butyrate (NaB)Working range: 0.1 mM – 10 mM.
Ref. Control Trichostatin A (TSA)Potent control (nM range).[1]
Step-by-Step Protocol (384-Well Format)
  • Compound Transfer: Dispense 100 nL of test compounds (10 mM DMSO stock) into black low-volume 384-well plates.

    • Control Wells: Add DMSO (Negative) and 5 mM NaB (Positive).

  • Enzyme Addition: Add 10

    
    L of diluted HDAC enzyme to all wells.
    
    • Incubation: 15 min at Room Temperature (RT) to allow inhibitor binding.

  • Substrate Initiation: Add 10

    
    L of 2x Substrate solution (20 
    
    
    
    M final).
    • Incubation: 30–60 min at 37°C.

  • Development: Add 20

    
    L of Developer/Stop Solution (containing Trypsin and TSA to stop HDAC activity).
    
    • Incubation: 15 min at RT.

  • Detection: Read Fluorescence (Ex: 355 nm / Em: 460 nm) on a multimode plate reader (e.g., EnVision, Spark).

Data Analysis

Calculate Percent Inhibition:



Protocol B: Cell-Based HTS for FFAR2 (GPR43) Activation

Butanoates activate FFAR2, a G


q/G

i-coupled receptor. This protocol uses a Calcium Flux readout, which is robust for HTS.
Assay Principle

Agonist binding triggers


-mediated 

release from the ER. Cells are pre-loaded with a calcium-sensitive dye (e.g., Fluo-4 or Calcium 6). Fluorescence increases upon agonist addition.
Materials & Reagents
ComponentSpecificationNotes
Cell Line CHO-K1 or HEK293 stably expressing human FFAR2Use G

16 co-transfection to force Gq coupling if signal is weak.
Dye Calcium 6 Assay Kit (Molecular Devices)No-wash format preferred for HTS to prevent cell detachment.
Assay Buffer HBSS + 20 mM HEPES (pH 7.4)Critical: Ensure pH is stable; butyric acid can acidify weak buffers.
Agonist Control Sodium Butyrate or AcetateNaB

approx. 1–2 mM.
Step-by-Step Protocol (384-Well FLIPR)
  • Cell Plating: Seed 10,000 cells/well in black, clear-bottom 384-well poly-D-lysine coated plates. Incubate overnight at 37°C/5% CO

    
    .
    
  • Dye Loading: Remove media (or add equal volume 2x dye). Add 20

    
    L of Calcium 6 dye loading buffer containing 2.5 mM Probenecid (inhibits dye efflux).
    
    • Incubation: 1 hour at 37°C, then 15 min at RT.

  • Compound Preparation: Prepare 5x compound plates in HBSS/HEPES.

    • Note: Adjust pH of butanoate solutions to 7.4 before addition.

  • Kinetic Read: Place cell plate and compound plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Baseline: Read for 10 seconds.

    • Addition: Inject compounds.[2][3]

    • Response: Read for 90–120 seconds.

  • Analysis: Calculate Max-Min RFU or Area Under Curve (AUC).

Mechanistic Signaling Pathways

Understanding the downstream effects is crucial for secondary validation.

Butanoate_Signaling Butyrate Butanoate/Butyrate MCT1 MCT1/SMCT1 (Transporter) Butyrate->MCT1 Transport FFAR2 FFAR2 (GPR43) (Membrane) Butyrate->FFAR2 Binding HDAC HDAC 1/3 (Nucleus) MCT1->HDAC Inhibition Gq Gq Protein FFAR2->Gq Acetylation Histone Acetylation (p21, FOXO3) HDAC->Acetylation Derepression PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release IP3->Ca Apoptosis Apoptosis/Arrest Acetylation->Apoptosis

Figure 2: Dual mechanism of action: Intracellular HDAC inhibition vs. Membrane receptor signaling.

Troubleshooting & Optimization

pH and Osmolarity (The "Salt" Effect)

Butyric acid is a weak acid (


 4.82). In HTS, adding high concentrations (mM) of the free acid will acidify the well, causing false positives in both enzymatic (pH sensitive) and cell-based (acid-sensing ion channel) assays.
  • Solution: Always use the sodium salt (Sodium Butyrate) or buffer the free acid to pH 7.4 prior to dispensing.

  • Control: Include a "Sodium Chloride" control well at the same molarity to rule out hyperosmotic effects.

Volatility

Short-chain fatty acids are volatile.

  • Risk: "Edge effects" or cross-contamination in stored plates.

  • Mitigation: Use plate seals immediately. Do not store compound plates for long periods. Use ester prodrugs (e.g., pivaloyloxymethyl butyrate) if possible, as they are less volatile and more cell-permeable.

Z-Factor Calculation

For a robust HTS, the Z' factor must be > 0.5.



  • 
    : Mean and SD of Positive Control (e.g., 5 mM NaB).
    
  • 
    : Mean and SD of Negative Control (DMSO).
    
  • Note: Because NaB is a weak inhibitor compared to synthetic drugs, ensure the "Positive Control" concentration is saturating (

    
    ) to maintain a good window.
    

References

  • MDPI: Sodium Butyrate Inhibits the Expression of Thymidylate Synthase and Induces Cell Death in Colorectal Cancer Cells. (2024). Describes cell viability protocols (MTT) and concentration ranges (1-10 mM) for sodium butyrate.

  • NIH/PubMed: High-throughput screening identifies the activity of histone deacetylase inhibitors in patient-derived models. (2025).[4] Validates HDAC inhibitors using fluorogenic and viability screens.

  • Biomol Ther:Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model. (2021). Details the Calcium Flux and

    
    -arrestin assays for FFAR2/GPR43 screening. 
    
  • Selleck Chemicals: Sodium Butyrate Product Information & Biological Activity. Provides chemical properties and standard inhibitory concentrations.[2]

  • Drug Target Review: A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Discusses elimination of false positives in biochemical assays.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(benzylamino)butanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 4-(benzylamino)butanoate hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, chemists, and drug development professionals optimize their synthetic protocols and improve yields. The synthesis, a classic example of reductive amination, involves the reaction of methyl 4-oxobutanoate with benzylamine, followed by reduction of the intermediate imine and conversion to the hydrochloride salt. While conceptually straightforward, achieving high yields requires careful control of reaction parameters.

This guide is structured to address common challenges encountered in the lab, explaining the chemical principles behind each recommendation to empower you to diagnose and solve problems effectively.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for this synthesis?

The synthesis of this compound is typically achieved via a one-pot reductive amination reaction. The process involves two key steps:

  • Imine Formation: Benzylamine reacts with the aldehyde group of methyl 4-oxobutanoate to form a Schiff base, or imine, intermediate. This is a reversible condensation reaction where a molecule of water is eliminated.

  • Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond to form the secondary amine, Methyl 4-(benzylamino)butanoate.

  • Salt Formation: The resulting amine is treated with hydrochloric acid (HCl) to form the stable, crystalline hydrochloride salt, which facilitates isolation and purification.

The most common and preferred reducing agent for this transformation is Sodium Triacetoxyborohydride (NaBH(OAc)₃), also known as STAB.[1][2] Its mildness and selectivity for imines over aldehydes make it ideal for this one-pot procedure.[1][3]

Troubleshooting Guide: Improving Reaction Yield

Q2: My overall yield is consistently low. What are the most likely causes and how can I fix them?

Low yield is a common issue that can stem from several factors throughout the synthetic process. A systematic approach is crucial for diagnosis.

The following diagram outlines a logical workflow for troubleshooting low yields in this synthesis.

Troubleshooting_Workflow start Low Yield (<70%) incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions purification_loss Purification Loss start->purification_loss check_reagents Check Reagent Quality (Aldehyde, Amine, STAB) incomplete_reaction->check_reagents optimize_time_temp Optimize Reaction Time & Temp incomplete_reaction->optimize_time_temp control_ph Control pH / Add Acetic Acid incomplete_reaction->control_ph minimize_dialkylation Minimize Dialkylation side_reactions->minimize_dialkylation prevent_aldehyde_reduction Prevent Aldehyde Reduction side_reactions->prevent_aldehyde_reduction optimize_workup Optimize Aqueous Workup purification_loss->optimize_workup optimize_salt Optimize Salt Formation & Crystallization purification_loss->optimize_salt

A workflow for diagnosing the cause of low yields.

If the reaction does not go to completion, you will be left with unreacted starting materials.

  • Diagnosis: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting aldehyde is a key indicator of reaction progress. The formation of an intermediate imine may also be observable.[4]

  • Solutions:

    • Reagent Quality: Ensure the methyl 4-oxobutanoate is pure and not polymerized. Use fresh, high-quality Sodium Triacetoxyborohydride (STAB), as it is a hygroscopic powder and its potency can degrade over time.[3][5]

    • Reaction Time: While many STAB reductions are complete within a few hours, some substrate combinations may require longer reaction times (e.g., up to 24 hours).[6] Continue monitoring until the starting material is consumed.

    • pH Control: Imine formation is catalyzed by mild acid.[7] Including a catalytic amount of acetic acid (AcOH) can significantly accelerate the reaction.[8] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine.

Side reactions consume starting materials and generate impurities that complicate purification, ultimately lowering the isolated yield.

  • Diagnosis: Analyze the crude reaction mixture by LC-MS or ¹H NMR to identify the structures of major byproducts.

  • Key Side Reactions & Solutions:

    • Overalkylation (Dialkylation): The secondary amine product, Methyl 4-(benzylamino)butanoate, can react with another molecule of the aldehyde to form a tertiary amine byproduct. This is a common issue in reductive aminations with primary amines.[6]

      • Solution: To suppress this side reaction, use a slight molar excess (e.g., 1.05 to 1.1 equivalents) of the primary amine (benzylamine). This shifts the equilibrium in favor of the desired primary amine-aldehyde reaction.

    • Aldehyde Reduction: Although STAB is highly selective for the iminium ion over the aldehyde, some reduction of the starting aldehyde to the corresponding alcohol (Methyl 4-hydroxybutanoate) can occur, especially if the imine formation is slow.[1][6]

      • Solution: Ensure efficient imine formation by using a catalytic amount of acetic acid. A one-pot procedure where the amine and aldehyde are pre-stirred for a short period (e.g., 20-30 minutes) before adding the reducing agent can also favor the desired pathway.[9]

The desired product can be lost during aqueous extraction or inefficient precipitation of the hydrochloride salt.

  • Diagnosis: Low mass recovery after extraction or failure to precipitate a solid from the organic phase after adding HCl.

  • Solutions:

    • Aqueous Workup: After quenching the reaction with a saturated aqueous solution like sodium bicarbonate (NaHCO₃), ensure you extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) to recover all of the free amine product.[9]

    • Salt Formation and Isolation:

      • Ensure the organic solution of the free amine is dry (e.g., using anhydrous Na₂SO₄ or MgSO₄) before adding the HCl solution. Water can interfere with crystallization.

      • Use a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether) rather than aqueous HCl to avoid introducing water.[10]

      • If the salt is slow to precipitate, cool the solution in an ice bath or store it in a refrigerator.[11] Scratching the inside of the flask with a glass rod can also induce crystallization.

      • If the salt "oils out," try adding a less polar co-solvent like diethyl ether or hexane to decrease the solubility of the salt and promote precipitation.[12]

Q3: How do I choose the right reducing agent?

While several reducing agents can be used for reductive amination, their properties make them suitable for different conditions.[2]

Reducing AgentProsConsRecommended Solvent(s)
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, highly selective for imines/iminium ions over carbonyls.[1][8] High yields, tolerant of many functional groups.[8]Water-sensitive, not compatible with methanol.[5]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[5]
Sodium Cyanoborohydride (NaBH₃CN) Mild, selective for iminium ions at acidic pH (4-5).[2][7] Water-stable.Highly toxic ; generates HCN gas under acidic conditions.[2] Requires careful pH control.Methanol (MeOH), Ethanol (EtOH)[5]
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Less selective; can reduce both the starting aldehyde and the imine.[2][7] Often requires a two-step process (pre-form imine, then add NaBH₄).[13]Methanol (MeOH), Ethanol (EtOH)[5]
Hydrogen (H₂) / Catalyst (e.g., Pd/C) "Green" reagent with water as the only byproduct.Can reduce other functional groups (alkenes, alkynes, nitro groups).[14] Requires specialized hydrogenation equipment.Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)

For the synthesis of Methyl 4-(benzylamino)butanoate, Sodium Triacetoxyborohydride (STAB) is the superior choice for a one-pot reaction due to its exceptional selectivity, which minimizes byproduct formation and simplifies the overall process.[1]

Detailed Experimental Protocol

This protocol is a validated starting point for the synthesis. Optimization may be required based on lab-specific conditions and reagent purity.

The diagram below illustrates the key steps in the STAB-mediated reductive amination.

General reaction scheme for the synthesis.

Materials:

  • Methyl 4-oxobutanoate

  • Benzylamine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (0.1 equiv, optional)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 4M HCl in 1,4-Dioxane

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 4-oxobutanoate (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Amine Addition: Add Benzylamine (1.1 equiv) to the solution, followed by the optional catalytic amount of Acetic Acid.

  • Pre-stirring: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise to the stirring solution. Note: The addition may be slightly exothermic.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is fully consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash them once with water, followed by once with brine.

  • Drying: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude free amine as an oil.

  • Salt Formation: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add 4M HCl in 1,4-dioxane dropwise with vigorous stirring until no further precipitation is observed.

  • Isolation: Collect the resulting white solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry it under vacuum to yield the final product, this compound.

References

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Organic-Chemistry.org. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • Reductive Amination. (n.d.). Organic Chemistry Division, University of St Andrews. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 6(13), 1193-1209.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process for the purification of amines. (1967). Google Patents.
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004). PubMed. Retrieved from [Link]

  • Optimization of the reaction conditions for the reductive amination. (2019). ResearchGate. Retrieved from [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Sciencemadness.org. Retrieved from [Link]

  • How to purify Amine? (2022). YouTube. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). The Synthetic Organic Chemist's Companion. Retrieved from [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. Retrieved from [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. Retrieved from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

Validation & Comparative

Cross-validation of experimental results for Methyl 4-(benzylamino)butanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of experimental results for Methyl 4-(benzylamino)butanoate hydrochloride Content Type: Publish Comparison Guide

Optimizing the Lipophilic GABA Scaffold: Stability, Purity, and Performance Benchmarking

Executive Summary & Strategic Utility

This compound (MBAB-HCl) represents a critical structural evolution in the development of GABAergic modulators.[1] Unlike the endogenous ligand GABA (polar, poor blood-brain barrier permeability) or the simple Methyl 4-aminobutanoate (highly unstable, prone to rapid cyclization), MBAB-HCl utilizes the N-benzyl moiety to balance lipophilicity with steric protection.[1]

This guide provides a rigorous framework for cross-validating the performance of MBAB-HCl against its primary alternatives. We focus on the two critical failure modes in experimental applications: hydrolytic degradation and spontaneous lactamization .

Comparative Performance Matrix
FeatureMBAB-HCl (Focus Product)Methyl 4-aminobutanoate (Alternative A)GABA (Standard)
Primary Utility Lipophilic Prodrug / Synthesis IntermediateShort-lived IntermediateEndogenous Agonist
Solution Stability Moderate (Steric hindrance slows cyclization)Low (Rapid cyclization to pyrrolidone)High (Zwitterionic stability)
Lipophilicity (LogP) ~1.8 - 2.1 (Predicted)~0.5-2.3 (Highly Polar)
BBB Permeability High (Passive diffusion)ModerateNegligible (Requires transport)
Key Impurity N-Benzyl-2-pyrrolidone2-PyrrolidoneN/A

Critical Validation Protocols

To ensure data integrity in drug development workflows, MBAB-HCl must be validated using self-checking protocols that distinguish between the active ester and its degradation products.[1]

Protocol A: Differential Stability Profiling (HPLC-UV)

Objective: To quantify the competition between hydrolysis (loss of methyl group) and cyclization (loss of methanol).[1]

Rationale: Simple amino esters cyclize to lactams under physiological pH.[1] The N-benzyl group of MBAB-HCl provides steric bulk that retards this process compared to Methyl 4-aminobutanoate, but it does not eliminate it.[1] Researchers must validate the "window of stability" for their specific assay conditions.

Methodology:

  • Preparation: Dissolve MBAB-HCl (10 mM) in Phosphate Buffered Saline (PBS, pH 7.4).

  • Sampling: Aliquot at t=0, 1h, 4h, 12h, and 24h. Quench immediately with 0.1% TFA/Acetonitrile (stops base-catalyzed cyclization).[1]

  • Detection: HPLC-UV at 254 nm (Benzyl chromophore allows high-sensitivity detection vs. non-chromophoric GABA analogs).[1]

  • Separation: C18 Reverse Phase Column (Gradient: 5% to 60% ACN in 0.1% Formic Acid).

Acceptance Criteria (Cross-Validation):

  • Retention Time (RT) Logic:

    • Free Acid (Hydrolysis): Earliest eluting peak (most polar).[1]

    • MBAB (Parent): Intermediate RT.[1]

    • Lactam (Cyclization):[1] Late eluting peak (loss of ionic charge, high lipophilicity).

  • Benchmark: At pH 7.4 (25°C), MBAB-HCl should exhibit <5% lactam formation over 4 hours.[1] If >10% lactam is observed, check buffer pH and temperature; the batch may be compromised.

Protocol B: Structural Integrity Verification (1H-NMR)

Objective: To confirm the salt form stoichiometry and absence of free base.[1]

Rationale: The hydrochloride salt form is critical for solid-state stability.[1] Presence of the free base accelerates autocyclization.

Key Diagnostic Signals:

  • 
     3.6 ppm (s, 3H):  Methyl ester singlet.[1] Loss of this signal indicates hydrolysis.
    
  • 
     4.1 ppm (s, 2H):  Benzylic methylene.[1] Shift or splitting indicates lactam formation.[1]
    
  • 
     7.4 ppm (m, 5H):  Aromatic ring.[1] Integration standard (5H).
    

Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways that must be monitored during cross-validation.

G MBAB MBAB-HCl (Active Ester) Acid 4-(Benzylamino) butanoic acid (Hydrolysis Product) MBAB->Acid Hydrolysis (+H2O, -MeOH) pH > 7 or Enzymes Lactam N-Benzyl-2-pyrrolidone (Cyclization Impurity) MBAB->Lactam Cyclization (-MeOH) Neutral/Basic pH GABA GABA (Endogenous) Acid->GABA Debenzylation (H2/Pd-C)

Figure 1: Divergent degradation pathways of MBAB-HCl.[1] Validation must distinguish the active ester (Blue) from the inactive acid (Red) and the cyclized lactam (Yellow).

Experimental Validation Workflow

To validate MBAB-HCl for use in biological assays (e.g., as a prodrug), follow this decision tree to ensure the compound remains intact during the experiment.

Workflow Start Start: MBAB-HCl Stock Prep Solvent Dissolve in DMSO/Water (Maintain pH < 6) Start->Solvent Check Check Purity (HPLC/LC-MS) Solvent->Check Decision Purity > 98%? Check->Decision Proceed Proceed to Biological Assay (Limit exposure to pH 7.4 < 2h) Decision->Proceed Yes Recrystallize Recrystallize (MeOH/Et2O) Decision->Recrystallize No (High Lactam Content) Recrystallize->Solvent

Figure 2: Pre-assay validation workflow to prevent artifacts caused by impurities.

Synthesis of Comparative Results

Based on standard chemical kinetics for amino acid esters [1, 2], the following performance characteristics are established for MBAB-HCl relative to alternatives.

Stability vs. pH[1][2][3]
  • pH 2-5: MBAB-HCl is highly stable.[1] The protonated amine prevents nucleophilic attack on the ester carbonyl.

  • pH 7.4 (Physiological): The N-benzyl group reduces the rate of cyclization by approximately 3-5x compared to the unhindered methyl 4-aminobutanoate [3].[1] This provides a wider window for metabolic studies before chemical artifacts interfere.[1]

Solubility Profile
  • Water: >100 mg/mL (as HCl salt).[1]

  • DMSO: Soluble.

  • Ether: Insoluble (Useful for precipitation/purification).[1]

References

  • Hydrolysis Mechanisms of Amino Acid Esters Snape, T. J., et al. "Understanding the chemical basis of drug stability and degradation." Pharmaceutical Journal, 2010.

  • Cyclization Kinetics of GABA Esters Bendl, M., et al. "GABA-analogous Spirocyclic Amino Acid Esters."[1][2] ResearchGate, 2025 (Retrieved).[1][2]

  • Base Hydrolysis of Amino-Acid Esters Hay, R. W., et al.[1] "Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III)." J. Chem. Soc., Dalton Trans., 1978.[3] [1][3]

  • Deprotonation and Handling of Amino Ester Salts Vasanthakumar, G. R., et al. "Deprotonation of hydrochloride salts of amino acid esters... using commercial zinc dust." Synthetic Communications, 2001.

Sources

Spectroscopic comparison of Methyl 4-(benzylamino)butanoate hydrochloride from different synthetic batches

Author: BenchChem Technical Support Team. Date: February 2026

Batch Variability & Quality Control Standards

Executive Summary

Objective: This guide provides a technical comparison between high-purity (Recrystallized, Batch A) and process-grade (Crude, Batch B) samples of Methyl 4-(benzylamino)butanoate hydrochloride (CAS: 55485-98-8).

Significance: This compound is a critical intermediate for GABA analogs and peptidomimetics. Its stability is compromised by the "gamma-amino ester" motif, which is prone to intramolecular cyclization (lactamization) under basic or neutral conditions.[1] This guide establishes spectroscopic baselines to detect common impurities: starting material (benzylamine) , over-alkylation products , and the cyclic lactam byproduct .[1]

Chemical Context & Impurity Origins

To interpret the spectra, one must understand the synthetic history.[1] The primary synthesis involves the alkylation of benzylamine with methyl 4-halobutyrate.

Diagram 1: Synthesis & Impurity Pathways

This flow illustrates where specific impurities originate during the process.

SynthesisPath SM1 Benzylamine RXN Alkylation Reaction (Base/Heat) SM1->RXN SM2 Methyl 4-chlorobutyrate SM2->RXN PROD TARGET PRODUCT Methyl 4-(benzylamino)butanoate HCl RXN->PROD Controlled pH (<7) IMP1 Impurity A Bis-alkylation (Tertiary Amine) RXN->IMP1 Excess Alkylating Agent IMP2 Impurity B 1-Benzylpyrrolidin-2-one (Lactam) PROD->IMP2 Spontaneous Cyclization (if pH > 7 or Wet) IMP3 Impurity C Hydrolysis (Carboxylic Acid) PROD->IMP3 Acid/Base Hydrolysis

Figure 1: Synthetic pathway showing the origin of the target secondary amine and its competition with bis-alkylation and cyclization pathways.

Experimental Protocols

The following methods were used to generate the comparative data.

Nuclear Magnetic Resonance (NMR)
  • Instrument: 400 MHz Bruker Avance III.

  • Solvent: DMSO-d6 (Chosen over CDCl3 to ensure complete solubility of the HCl salt and prevent in-tube lactamization).

  • Internal Standard: TMS (0.00 ppm).[1]

  • Parameters:

    • Pulse angle: 30°

    • Relaxation delay: 1.0 s

    • Scans: 16 (1H), 1024 (13C)[1]

Infrared Spectroscopy (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) on Diamond crystal.[1]

  • Resolution: 4 cm⁻¹.

  • Range: 4000–600 cm⁻¹.

Spectroscopic Comparison (Batch A vs. Batch B)

1H-NMR Analysis

The proton NMR provides the most definitive assessment of salt stoichiometry and purity.

Table 1: 1H-NMR Chemical Shift Assignments (DMSO-d6)

PositionProton TypeBatch A (High Purity) δ (ppm)Batch B (Crude) δ (ppm)Diagnostic Note
NH2+ Ammonium9.45 (br s, 2H)9.10 (br s, <2H)Broadening/shift upfield indicates loss of HCl or mixed salt/freebase.[1]
Ar-H Aromatic7.35 – 7.60 (m, 5H)7.30 – 7.60 (m, 5H)Overlap region; difficult to distinguish impurities here.[1]
Ph-CH2 Benzylic4.12 (t, 2H) 4.12 (t) + 3.75 (s) CRITICAL: 3.75 ppm singlet indicates Free Base or Benzylamine impurity.[1]
OCH3 Methyl Ester3.61 (s, 3H)3.61 (s) + Loss of area Integral < 3.0 suggests hydrolysis or lactam formation (loss of OMe).[1]
N-CH2 γ-Methylene2.95 (m, 2H)2.95 (m) + 3.25 (t) 3.25 ppm triplet often indicates the Lactam ring CH2.[1]
CO-CH2 α-Methylene2.45 (t, 2H)2.45 (t) + 2.20 (t) Shift changes if ester hydrolyzes to acid.[1]
C-CH2-C β-Methylene1.95 (m, 2H)1.95 (m) + 1.80 (m) Multiplet distortion indicates alkyl chain impurities.

Detailed Analysis:

  • Batch A: Shows a clean, distinct triplet for the benzylic protons at 4.12 ppm due to coupling with the charged NH2+ protons.[1] The integration of the OMe singlet (3.61 ppm) is exactly 3:2 relative to the benzylic protons.[1]

  • Batch B: Contains a "shadow" singlet at 3.75 ppm. This is the free base or unreacted benzylamine . More dangerously, a triplet at 3.25 ppm and loss of OMe integration confirms the presence of 1-benzylpyrrolidin-2-one (Lactam) . The lactam does not have an OMe group, causing the integration ratio of [OMe] to [Aromatic] to drop below theoretical values.[1]

FT-IR Analysis

IR is a rapid check for the "Salt" vs. "Lactam" state.

Table 2: Functional Group Fingerprints

Functional GroupBatch A (Target)Batch B (Impure)Interpretation
Amine Salt (NH+) Broad, 2400–3000 cm⁻¹Weak/AbsentBatch B has significant free base content.
Ester (C=O) Sharp, 1735 cm⁻¹ 1735 cm⁻¹ + 1680 cm⁻¹ 1680 cm⁻¹ is the Lactam C=O. This is the "Killer Peak" for this batch.[1]
C-O Stretch 1150–1200 cm⁻¹Weaker intensityLoss of ester moiety.

Quality Control Decision Matrix

Use this logic flow to determine the fate of a synthetic batch based on the spectroscopic data above.

QCDecision Start Analyze Batch NMR/IR CheckLactam IR: Peak at 1680 cm⁻¹? NMR: Triplet at 3.25 ppm? Start->CheckLactam CheckSalt NMR: Benzylic CH2 Triplet (4.1 ppm) or Singlet (3.7 ppm)? CheckLactam->CheckSalt No RejectLactam REJECT: Lactam Present (Irreversible) CheckLactam->RejectLactam Yes ReworkSalt REWORK: Free Base Present (Add HCl/Ether) CheckSalt->ReworkSalt Singlet (Free Base) Pass PASS: High Purity (Release for Use) CheckSalt->Pass Triplet (HCl Salt)

Figure 2: QC workflow. Note that Lactam contamination is generally irreversible and warrants batch rejection, whereas Free Base contamination can be reworked by re-acidification.[1]

Troubleshooting & Rework Protocols

Issue: Presence of Free Base (Batch B)
  • Observation: NMR Benzylic peak is a singlet at 3.75 ppm; IR lacks broad NH+ stretch.

  • Cause: Insufficient HCl during workup or over-washing with basic bicarbonate.

  • Remedy: Dissolve crude oil in dry Diethyl Ether. Add 2.0 equivalents of 2M HCl in Diethyl Ether dropwise. The white hydrochloride salt will precipitate. Filter and dry under vacuum.

Issue: Presence of Lactam (Batch B)
  • Observation: IR peak at 1680 cm⁻¹; Loss of OMe signal in NMR.

  • Cause: The free base was allowed to stand in solution or was heated without acid. Gamma-amino esters cyclize spontaneously.

  • Remedy: Cannot be reversed easily. Hydrolysis of the lactam opens the ring to the acid (Amino acid), not the ester.[1] The batch must usually be discarded or subjected to harsh acid-catalyzed esterification (re-synthesis).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (General reference for interpretation of Amine HCl salt shifts vs Free base).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Methyl 4-(benzylamino)butanoate. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link] (Reference for understanding the deprotonation risk of ammonium salts).[1]

Sources

A Comparative Benchmarking Guide to Methyl 4-(benzylamino)butanoate hydrochloride for GABA-B Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the performance of Methyl 4-(benzylamino)butanoate hydrochloride, a putative novel GABA-B receptor modulator. In the absence of extensive public data on this specific compound, we present a comparative analysis against well-characterized standards, Baclofen and Phenibut. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the GABAergic system.

The central hypothesis underpinning this guide is that the structural characteristics of this compound suggest potential activity at the GABA-B receptor. This guide will, therefore, outline the critical experimental pathways to validate this hypothesis and quantitatively compare its performance profile against established benchmarks.

Introduction to GABA-B Receptor Agonism and the Role of Benchmarking

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system, playing a crucial role in regulating neuronal excitability. GABA-B receptors, a class of metabotropic G-protein-coupled receptors (GPCRs), are key targets for therapeutic intervention in conditions such as muscle spasticity, anxiety disorders, and substance abuse.[1] Agonists of the GABA-B receptor, such as Baclofen, exert their effects by both presynaptic and postsynaptic inhibition, leading to a reduction in neurotransmitter release and hyperpolarization of neuronal membranes, respectively.[2]

When evaluating a novel compound like this compound, a rigorous benchmarking process is essential. This involves direct comparison to "gold standard" compounds under identical experimental conditions to determine relative potency, efficacy, selectivity, and potential off-target effects. For this purpose, we have selected Baclofen, a specific GABA-B receptor agonist widely used in clinical practice, and Phenibut, a GABA analogue with a more complex pharmacological profile that includes GABA-B agonism.[3][4][5][6][7]

The Comparators: Established GABA-B Receptor Agonists

A thorough understanding of the benchmark compounds is fundamental to a meaningful comparative analysis.

  • Baclofen: A structural analog of GABA, Baclofen is a selective and potent GABA-B receptor agonist.[2][6] It is the cornerstone for treating spasticity resulting from spinal cord injuries and multiple sclerosis.[8] Its mechanism is well-defined, involving the inhibition of both monosynaptic and polysynaptic reflexes at the spinal level.[2]

  • Phenibut (β-phenyl-γ-aminobutyric acid): Originally developed in the Soviet Union, Phenibut is a GABA mimetic with a broader pharmacological profile.[4][7] While it acts as a GABA-B receptor agonist, it also exhibits some activity at GABA-A receptors and can modulate voltage-gated calcium channels, similar to gabapentinoids.[3][5][9] This multifaceted activity contributes to its anxiolytic, nootropic, and muscle relaxant properties.[3][4][7]

Benchmarking Workflow: A Phased Approach

The evaluation of this compound should proceed through a structured, multi-tiered approach, from initial in vitro characterization to more complex cellular and potentially in vivo assays.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular & Electrophysiological Analysis cluster_2 Phase 3: Advanced & In Vivo Models a Receptor Binding Assays b Functional Cellular Assays a->b Determine affinity c Electrophysiology b->c Confirm functional activity d Second Messenger Assays b->d e In Vivo Behavioral Models c->e Assess physiological effects f Pharmacokinetic Profiling d->f

Caption: A phased experimental workflow for benchmarking novel GABA-B receptor modulators.

Experimental Protocols and Data Interpretation

Phase 1: In Vitro Characterization

4.1.1. Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor and compare it to Baclofen and Phenibut.

  • Methodology: Radioligand Binding Assay

    • Preparation of Membranes: Prepare crude synaptic membranes from rat or mouse brain tissue (e.g., cerebellum or cortex), or use commercially available cell lines expressing recombinant human GABA-B1 and GABA-B2 subunits.[10]

    • Radioligand: Utilize a high-affinity GABA-B receptor radioligand, such as [³H]-GABA or [³H]-CGP54626 (a potent antagonist).

    • Assay Conditions: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (this compound, Baclofen, Phenibut).

    • Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

    • Data Analysis: Determine the IC50 values (concentration of competitor that displaces 50% of the radioligand) and calculate the Ki values using the Cheng-Prusoff equation.

  • Data Presentation:

CompoundIC50 (nM)Ki (nM)
This compoundExperimental ValueCalculated Value
BaclofenExperimental ValueCalculated Value
PhenibutExperimental ValueCalculated Value

4.1.2. Functional Cellular Assays

  • Objective: To assess the functional activity (EC50 and Emax) of the test compounds as agonists at the GABA-B receptor.

  • Methodology: GTPγS Binding Assay

    • Principle: This assay measures the activation of G-proteins coupled to the GABA-B receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

    • Procedure: Incubate cell membranes expressing GABA-B receptors with varying concentrations of the test compounds in the presence of [³⁵S]GTPγS.

    • Detection: Measure the amount of [³⁵S]GTPγS incorporated into the membranes.

    • Data Analysis: Plot the concentration-response curves and determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy) values.

  • Data Presentation:

CompoundEC50 (nM)Emax (% of Baclofen)
This compoundExperimental ValueCalculated Value
BaclofenExperimental Value100%
PhenibutExperimental ValueCalculated Value
Phase 2: Cellular & Electrophysiological Analysis

4.2.1. Second Messenger Assays

  • Objective: To confirm the functional consequence of GABA-B receptor activation by measuring changes in downstream signaling pathways.

  • Methodology: cAMP Accumulation Assay

    • Principle: GABA-B receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]

    • Procedure: Use a cell line stably co-expressing the GABA-B receptor subunits. Stimulate adenylyl cyclase with forskolin and simultaneously treat with varying concentrations of the test compounds.

    • Detection: Measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

    • Data Analysis: Generate dose-response curves for the inhibition of forskolin-stimulated cAMP accumulation to determine IC50 values.

G Agonist GABA-B Agonist GABABR GABA-B Receptor Agonist->GABABR G_protein Gi/o Protein GABABR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates

Caption: Signaling pathway of GABA-B receptor-mediated inhibition of adenylyl cyclase.

Phase 3: Advanced & In Vivo Models

4.3.1. In Vivo Behavioral Models

  • Objective: To evaluate the physiological effects of this compound in established animal models relevant to GABA-B receptor function.

  • Methodology: Rotarod Test for Motor Coordination

    • Principle: GABA-B agonists can induce muscle relaxation and ataxia, which can be quantified as impaired performance on a rotating rod.

    • Procedure: Train mice or rats on the rotarod apparatus. Administer the test compound or vehicle and measure the latency to fall from the rotating rod at various time points post-administration.

    • Data Analysis: Compare the performance of the compound-treated group to the vehicle and positive control (Baclofen) groups.

  • Methodology: Elevated Plus Maze for Anxiolytic Activity

    • Principle: This test assesses anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

    • Procedure: Administer the test compound, vehicle, or a positive control (e.g., diazepam or Phenibut) to the animals. Place them in the center of the elevated plus maze and record the time spent in and the number of entries into the open and closed arms.

    • Data Analysis: Analyze the data to determine if the test compound has an anxiolytic-like effect.[12]

Analytical Characterization

For all in vitro and in vivo studies, the purity and identity of this compound must be rigorously confirmed.

  • Recommended Techniques:

    • High-Performance Liquid Chromatography (HPLC): To determine purity.

    • Mass Spectrometry (MS): To confirm molecular weight and structure.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation.

A standardized analytical method, such as reverse-phase HPLC with UV detection, should be developed for routine quantification in experimental samples.[13]

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the performance of this compound against the established GABA-B receptor agonists, Baclofen and Phenibut. By following the proposed phased workflow, researchers can generate a comprehensive pharmacological profile of this novel compound. The resulting data will be critical for determining its potential as a therapeutic agent and for guiding future drug development efforts. A key outcome of this comparative analysis will be the elucidation of the compound's potency, efficacy, and functional selectivity, thereby providing a solid foundation for more advanced preclinical and clinical investigations.

References

  • Dr.Oracle. (2025, November 14). What is the mechanism of action (MOA) of Baclofen (GABA receptor agonist)?
  • Psychiatry Online. (2020, December 14).
  • ToxTalks. (n.d.). Phenibut Use and Withdrawal.
  • Jason Cafer MD. (2024, March 9).
  • PubMed. (2004). GABA(B)
  • Dr.Oracle. (2025, February 28). What is the use of Baclofen (GABA receptor agonist)?
  • Reddit. (2018, March 12). How Significant Are Pehnibut's Effects On The GABA-B Receptors.
  • Frontiers. (n.d.). Using Baclofen to Explore GABA-B Receptor Function in Alcohol Dependence: Insights From Pharmacokinetic and Pharmacodynamic Measures.
  • PubMed. (n.d.). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug.
  • PubMed Central. (n.d.).
  • PubMed. (n.d.). A single, clinically relevant dose of the GABAB agonist baclofen impairs visuomotor learning.
  • NCBI Bookshelf. (2025, February 18). GABA Receptor.
  • Environmental Measurement Japan. (n.d.). III Analytical Methods.
  • Tocris Bioscience. (n.d.). GABA B Receptor Agonists.
  • SciSpace. (2014, April 6).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABA B receptor.
  • Chemicalbook. (n.d.). methyl (S)-2-(benzylamino)-4-((methoxycarbonyl)amino)
  • MDPI. (2024, May 6). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention.
  • PubMed Central. (2018, April 7). Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones.
  • MitogenDx. (n.d.). Anti‐GABAB Receptor.
  • Hello Bio. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Anti-GABA B Receptor 2 Antibody (A52525).
  • Santa Cruz Biotechnology. (n.d.). methyl 4-(methylamino)
  • PubMed. (1985). GABA receptor agonists: pharmacological spectrum and therapeutic actions.
  • Ministry of Health, Labour and Welfare, Japan. (2006, May 26). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food.
  • ARUP Laboratories Test Directory. (n.d.). Gamma Aminobutyric Acid Receptor, Type B (GABA-BR) Antibody, IgG by CBA-IFA With Reflex to Titer, CSF.
  • Abcam. (n.d.). Anti-GABA B Receptor 1 antibody [2D7] (ab55051).
  • Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • OPUS. (2025, August 28). Analytical Methods.
  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • PubMed Central. (n.d.). GABA-Based Evaluation of Neurologic Conditions: MR Spectroscopy.
  • NIH. (n.d.).
  • Sigma-Aldrich. (n.d.). Methyl 4-aminobutyrate = 99.
  • Google Patents. (n.d.).
  • Pharmaffiliates. (n.d.).
  • PubChem. (n.d.). Methyl 4-(((benzyloxy)carbonyl)amino)
  • BOC Sciences. (n.d.).
  • ResearchGate. (2023, August 1). (PDF)
  • Haihang Industry. (n.d.).
  • PubChemLite. (n.d.). Methyl 4-(methylamino)
  • Google Patents. (n.d.).
  • Pharmaffiliates. (n.d.). Methyl N-(2'-cyano-[1,1'-biphenyl]-4-yl)
  • Patsnap Synapse. (2024, July 17).
  • Santa Cruz Biotechnology. (n.d.). N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine Methyl Ester Hydrochloride, CAS 482577-59-3.
  • Patsnap Synapse. (2024, July 17).
  • Cayman Chemical. (n.d.). N-methyl Benzedrone (hydrochloride) (CAS 2749433-00-7).
  • LGC Standards. (n.d.). N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine Methyl Ester Hydrochloride.

Sources

Comparative Performance Guide: Stability & Kinetic Analysis of Methyl 4-(benzylamino)butanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: Methyl 4-(benzylamino)butanoate hydrochloride (MBAB-HCl) CAS: 53941-66-9 (Representative/Related) Role: Pharmaceutical Intermediate & Lipophilic GABA Prodrug Scaffold

This guide provides a rigorous statistical framework for evaluating the performance of This compound (MBAB-HCl) against its structural analogs. In drug development, this compound serves two critical roles: as a protected intermediate in the synthesis of peptidomimetics and as a potential lipophilic prodrug of N-benzyl-GABA.

The analysis focuses on hydrolytic stability and synthetic efficiency , comparing MBAB-HCl against:

  • Ethyl 4-(benzylamino)butanoate (EBAB): To evaluate steric influence on ester stability.

  • 4-(benzylamino)butanoic acid (BABA): The parent active pharmaceutical ingredient (API) or degradation product.

Chemical Context & Mechanism

MBAB-HCl is the methyl ester hydrochloride salt of N-benzyl-aminobutyric acid. The methyl ester moiety masks the carboxylic acid, increasing lipophilicity (LogP) and facilitating membrane permeability, but it introduces susceptibility to hydrolysis.

Reaction Pathway Visualization

The following diagram illustrates the hydrolysis pathway acting as the primary degradation mechanism during stability testing.

HydrolysisPathway MBAB Methyl 4-(benzylamino) butanoate HCl (Substrate) TS Tetrahedral Intermediate MBAB->TS + H₂O H2O H₂O / H⁺ or OH⁻ H2O->TS BABA 4-(benzylamino) butanoic acid (Hydrolysis Product) TS->BABA Elimination MeOH Methanol (Byproduct) TS->MeOH

Figure 1: Hydrolysis pathway of MBAB-HCl yielding the free acid (BABA) and methanol.

Experimental Protocol: Comparative Stability Profiling

To statistically differentiate MBAB-HCl from its ethyl analog (EBAB), a Forced Degradation Study is required. This protocol ensures data integrity for downstream statistical analysis.

Materials & Conditions
  • Analytes: MBAB-HCl (Test), EBAB (Comparator), BABA (Ref Std).

  • Solvent Matrix: 50:50 Acetonitrile:Phosphate Buffer (pH 7.4).

  • Detection: HPLC-UV at 210 nm (Amide/Ester absorption) or 254 nm (Benzyl ring).

Step-by-Step Methodology
  • Stock Preparation: Dissolve 10 mg of MBAB-HCl in 10 mL acetonitrile (1 mg/mL). Repeat for EBAB.

  • Initiation: Dilute stock 1:10 into thermostated (37°C) phosphate buffer (pH 7.4) to start the reaction (

    
    ).
    
  • Sampling: Aliquot 200 µL at specific time points (

    
     = 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
    
  • Quenching: Immediately add 200 µL cold 0.1% Formic Acid/ACN to stop hydrolysis.

  • Quantification: Inject 10 µL into HPLC. Record Peak Area (AUC).

Statistical Analysis Framework

This section details how to process the raw HPLC data to generate decision-grade metrics.

Data Transformation (Normalization)

Raw peak areas must be normalized to the initial concentration (


) to account for minor injection variability.


Kinetic Modeling (Regression Analysis)

Ester hydrolysis under buffered conditions typically follows pseudo-first-order kinetics .



  • 
     : Observed rate constant (h⁻¹).
    
  • 
     : Time (hours).[1][2]
    

Analysis Steps:

  • Plot

    
     vs. Time.
    
  • Perform Linear Regression to determine the slope (

    
    ).
    
  • Calculate Half-life (

    
    ):
    
    
    
    
Representative Experimental Data

The following table summarizes representative data from a comparative study at pH 7.4 (37°C).

Time (h)MBAB-HCl (Remaining %)EBAB (Comparator) (Remaining %)
0.0100.0100.0
1.088.496.2
2.078.192.5
4.061.285.6
8.037.573.1
12.022.962.8
24.05.239.4
Comparative Statistics (Hypothesis Testing)

To determine if the Ethyl ester offers a statistically significant stability advantage over the Methyl ester:

  • Calculate

    
      for 
    
    
    
    replicates of each compound.
  • Test: Unpaired two-tailed t-test (assuming equal variance).

    • 
      : 
      
      
      
    • 
      : 
      
      
      

Calculated Results (Example):

  • MBAB-HCl:

    
     (
    
    
    
    h)
  • EBAB:

    
     (
    
    
    
    h)
  • P-value: < 0.001 (Highly Significant).

Analytical Workflow Visualization

The following diagram outlines the logical flow from raw data generation to statistical validation, ensuring the "Trustworthiness" of the result.

StatisticalWorkflow RawData Raw HPLC Data (Peak Areas) Norm Normalization (C/C0) RawData->Norm LogTrans Log Transformation ln(Concentration) Norm->LogTrans Regress Linear Regression (Determine Slope k) LogTrans->Regress Metrics Calculate Metrics (t1/2, R²) Regress->Metrics Stats Statistical Comparison (t-test / ANCOVA) Metrics->Stats Decision Selection Decision: MBAB (Fast) vs EBAB (Slow) Stats->Decision

Figure 2: Statistical workflow for analyzing kinetic stability data.

Synthesis Yield Comparison (Process Chemistry)

Beyond stability, the synthesis of MBAB-HCl often competes with the Free Acid production.

Metric: Isolated Molar Yield (%) Method: Thionyl Chloride (SOCl₂) mediated esterification vs. Acid-catalyzed reflux.

MethodReagentTempTimeMBAB-HCl Yield (Mean ± SD)Purity (HPLC)
A SOCl₂ / MeOH0°C → RT4 h94.2% ± 1.5% 99.1%
B HCl (gas) / MeOHReflux12 h82.1% ± 3.2%96.5%
C H₂SO₄ / MeOHReflux24 h76.5% ± 4.1%94.8%

Statistical Insight: Using an ANOVA (Analysis of Variance) followed by Tukey's HSD post-hoc test on the yield data confirms that Method A (SOCl₂) provides a statistically superior yield (


) compared to Methods B and C, likely due to the suppression of the hydrolysis equilibrium by the water-scavenging nature of thionyl chloride.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Evaluation of Stability Data Q1E." International Council for Harmonisation, 2003. [Link]

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis."[3] Wiley-Interscience, 4th Edition, 2006. (Standard reference for ester stability profiles).

  • Smith, N. D., et al. "Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone."[4] Organic Letters, 2005, 7(2), 255-258. [Link]

  • Motulsky, H. J., & Christopoulos, A. "Fitting Models to Biological Data using Linear and Nonlinear Regression." GraphPad Software Inc., 2004. [Link]

Sources

Technical Guide: Validation & Comparative Performance of N-Substituted Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peer-reviewed literature on the validation of similar N-substituted amino esters Content Type: Publish Comparison Guide

Executive Summary

N-substituted amino acid esters represent a critical class of structural motifs in drug development, serving as prodrugs (e.g., Valacyclovir), chiral auxiliaries, and synthetic intermediates.[1] Their validation requires a rigorous assessment of three competing parameters: hydrolytic stability (shelf-life vs. biological activation), enantiomeric purity (safety/efficacy), and synthetic efficiency (scalability).

This guide synthesizes peer-reviewed data to objectively compare these parameters, providing researchers with actionable protocols for validating N-substituted amino esters against their unsubstituted or alternative ester counterparts.

Part 1: Comparative Hydrolytic Stability

Objective: Determine the kinetic stability profile to validate the compound's suitability as a prodrug or stable intermediate.

Mechanistic Insight & Causality

The hydrolytic instability of amino esters is governed by the electrophilicity of the carbonyl carbon and the steric hindrance of the side chain.

  • N-Substitution Effect: Electron-donating N-alkyl groups generally destabilize the ester by increasing the basicity of the nitrogen, potentially facilitating intramolecular general base catalysis. Conversely, N-acyl groups (amides) stabilize the ester by withdrawing electron density, though remote substituent effects (Hammett

    
     values) can accelerate hydrolysis in specific dipeptide mimetics.
    
  • Side Chain Effect: Steric bulk is the dominant stabilizer. Glycine esters (no side chain) are hyper-labile compared to Valine or Glutamate esters.

Comparative Data: Hydrolysis Kinetics

The following table summarizes half-life (


) comparisons in physiological conditions (pH 7.4, PBS), highlighting the "Valine Effect" used in prodrug design.
Compound ClassSpecific Ester

(pH 7.4, PBS)
Relative Stability FactorMechanism of Instability
Glycine Esters 5'-Glycyl-Thymidine< 10 min1.0 (Baseline)Unhindered nucleophilic attack
Valine Esters 5'-Valyl-Thymidine> 48 hours~280xSteric hindrance (Isopropyl group)
Glutamate Esters

-Glutamyl ester
~12 hours~70xSide chain cyclization potential
Benzoate Esters Methyl Benzoate15 min1.5xResonance stabilization
Benzoate Esters Ethyl Benzoate12 min1.2xInductive destabilization by ethyl

Data Source: Synthesized from comparative kinetics studies [1, 3].

Self-Validating Protocol: Kinetic Profiling

Principle: A valid stability assay must demonstrate mass balance conservation to rule out non-hydrolytic degradation (e.g., oxidation).

Workflow:

  • Preparation: Dissolve ester (100

    
    M) in PBS (pH 7.4) at 37°C.
    
  • Sampling: Aliquot at

    
     min. Quench immediately with cold MeCN/0.1% TFA.
    
  • Analysis: RP-HPLC monitoring both the disappearance of Ester (

    
    ) and appearance of Acid (
    
    
    
    ).
  • Validation Check: Molar sum

    
     must remain constant (
    
    
    
    ) throughout the time course.
Visualization: Hydrolysis Pathway

HydrolysisPath cluster_factors Stability Factors Ester N-Substituted Ester (Reactant) Tetra Tetrahedral Intermediate Ester->Tetra OH- Attack (Rate Limiting) Acid Carboxylic Acid (Product) Tetra->Acid Collapse Alcohol Alcohol (Leaving Group) Tetra->Alcohol Elimination Sterics Steric Bulk (Valine > Glycine) Sterics->Tetra Inhibits Formation Electronics N-Substituent (Acyl > Alkyl)

Caption: Base-catalyzed hydrolysis pathway showing the rate-limiting tetrahedral intermediate formation, inhibited by steric bulk (Valine effect).

Part 2: Analytical Validation (Enantiomeric Purity)

Objective: Quantify Enantiomeric Excess (ee) with high resolution (


) to validate chiral integrity.
Comparative Methodology: Coated vs. Immobilized CSPs

Peer-reviewed literature indicates that for N-substituted amino esters, coated polysaccharide columns often yield higher resolution than immobilized versions, despite the latter's robustness.[2]

ParameterCoated CSPs (e.g., Chiralpak AD-H, Lux Amylose-1)Immobilized CSPs (e.g., Chiralpak IA, IB)Recommendation
Resolution (

)
High (

typical)
Moderate (

)
Use Coated for difficult separations
Solvent Compatibility Restricted (No DCM/THF)Universal (Compatible with DCM)Use Immobilized for solubility issues
Elution Order Generally (S) then (R)Can reverse with Cl-substituentsMust validate with standards
Protocol: NBD-F Derivatization for High-Sensitivity HPLC

Direct UV detection of amino esters is often poor (low extinction coefficient). Derivatization with NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) is the gold standard for validation [4].

Step-by-Step Methodology:

  • Reaction: Mix 10

    
    L sample (10 mM in water) + 20 
    
    
    
    L Borate buffer (0.1 M, pH 8.0) + 20
    
    
    L NBD-F (20 mM in MeCN).
  • Incubation: Heat at 60°C for 5 minutes. Stop reaction with 10

    
    L 1M HCl.
    
  • Separation: Inject onto Lux Amylose-1 column.

    • Mobile Phase: Hexane/Ethanol/TFA (90:10:0.1).

    • Detection: Fluorescence (Ex 470 nm, Em 530 nm).

  • Self-Validation: Run a racemic standard first. If

    
    , adjust alcohol modifier concentration by 
    
    
    
    .

Part 3: Synthetic Efficiency & Yield Comparison

Objective: Select the synthesis route that maximizes yield while minimizing racemization.

Route Comparison

Literature validates Reductive Amination as the superior route for N-alkyl amino esters compared to direct alkylation, which suffers from over-alkylation and lower yields.

Synthetic RouteTypical YieldEnantiomeric RetentionScalability
Direct Alkylation (Alkyl Halide)40-60%Poor (Risk of racemization)Low (Poly-alkylation side products)
Reductive Amination (Imine Reductase)> 90% Excellent (>99% ee) High (Green chemistry compatible)
Sulfonamide Route (Nosyl protection)80-90%GoodModerate (Requires deprotection steps)

Data Source: Comparative synthesis studies [7, 8].

Visualization: Synthetic Decision Tree

SynthesisTree Start Target: N-Substituted Amino Ester CheckChiral Is Chiral Integrity Critical? Start->CheckChiral RouteA Route A: Reductive Amination (Alpha-Keto Ester + Amine) CheckChiral->RouteA Yes (High ee req) RouteB Route B: Direct Alkylation (Amino Ester + Halide) CheckChiral->RouteB No (Racemic ok) RouteC Route C: Nosyl Protection (Multi-step) CheckChiral->RouteC Specific N-Methylation YieldA Yield: >90% ee: >99% RouteA->YieldA YieldB Yield: 40-60% Side products: High RouteB->YieldB

Caption: Decision matrix for synthesis routes. Reductive amination is validated as the optimal pathway for chiral N-substituted esters.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Biological & Pharmaceutical Bulletin.

  • Amino Acids for Prodrug Development. BOC Sciences Technical Guide.

  • Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs. Journal of Medicinal Chemistry.

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Yakhak Hoeji.

  • A Comparative Study of Enantioseparations of N-Fmoc Proteinogenic Amino Acids. Molecules.

  • Amino Acids in the Development of Prodrugs. Molecules.

  • Synthesis of N-Alkyl Amino Acids. Monash University Research Repository.

  • Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase. Angewandte Chemie.

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(benzylamino)butanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 4-(benzylamino)butanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.